molecular formula C7H8ClN3O B057925 N'-(6-chloropyridin-2-yl)acetohydrazide CAS No. 66999-51-7

N'-(6-chloropyridin-2-yl)acetohydrazide

Cat. No. B057925
CAS RN: 66999-51-7
M. Wt: 185.61 g/mol
InChI Key: WCZFMOFANINYIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • N'-(6-chloropyridin-2-yl)acetohydrazide and its derivatives are synthesized through various methods, including reflux techniques, condensation reactions, and the use of ultrasonication at room temperature for rapid synthesis. These methods facilitate the formation of novel compounds with potential optoelectronic and biological applications (Ananda et al., 2021).

Molecular Structure Analysis

  • The molecular structure of these compounds has been elucidated using single crystal X-ray diffraction, demonstrating diverse geometrical configurations and confirming their structures. Detailed density functional theory (DFT) calculations have been employed to understand the electronic structure, vibrational spectra, and molecular geometry (Demir et al., 2017).

Chemical Reactions and Properties

  • The chemical reactivity and properties of N'-(6-chloropyridin-2-yl)acetohydrazide derivatives have been explored, revealing their potential in forming various derivatives through reactions such as palladium-catalyzed monoarylation. This process is crucial for developing triazolopyridines and other complex molecules (Reichelt et al., 2010).

Physical Properties Analysis

  • Investigations into the physical properties, including thermal behavior, optical transparency, and dielectric properties, reveal the compounds' suitability for applications in optoelectronics and materials science. The nonlinear optical (NLO) properties, such as second harmonic generation efficiency and optical limiting, indicate their potential in frequency generation and optical switching (Ananda et al., 2021).

Chemical Properties Analysis

  • The chemical properties, including reactivity towards DNA-binding, antioxidant activities, and the ability to form supramolecular architectures due to hydrogen bonding, have been extensively studied. These properties are essential for developing new materials and understanding their interaction with biological systems (Hao et al., 2010).

Scientific Research Applications

Synthetic Approaches to Clopidogrel

Clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, illustrates the importance of specific chemical functionalities in pharmaceutical applications. The review by Saeed et al. (2017) discusses various synthetic methodologies for (S)-clopidogrel, highlighting the pros and cons of each method. This could be relevant for synthesizing derivatives of N'-(6-chloropyridin-2-yl)acetohydrazide, given the importance of chloropyridinyl moieties in drug design (Saeed et al., 2017).

Sulfonamides and Therapeutic Applications

The patent review by Carta et al. (2012) on sulfonamides, including discussions on carbonic anhydrase inhibitors (CAIs) and their role in treating various conditions, might offer insights into how modifications to compounds like N'-(6-chloropyridin-2-yl)acetohydrazide could yield new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Lacidipine and Vascular Effects

Research on lacidipine, a calcium antagonist used in managing hypertension, demonstrates the potential cardiovascular effects of chemically related compounds. Studies have shown its efficacy and organo-protective effects, suggesting areas where N'-(6-chloropyridin-2-yl)acetohydrazide derivatives could be explored for cardiovascular applications (McCormack & Wagstaff, 2003).

properties

IUPAC Name

N'-(6-chloropyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZFMOFANINYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314912
Record name N'-(6-chloropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloropyridin-2-yl)acetohydrazide

CAS RN

66999-51-7
Record name 66999-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(6-chloropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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